

Preclinical Profile of PCO371: An Investigational Oral PTHR1 Agonist for Hypoparathyroidism

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Compound of Interest

Compound Name: PCO371

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An In-depth Technical Guide

Executive Summary

PCO371 is a novel, orally bioavailable, non-peptide small molecule that functions as a full agonist of the parathyroid hormone type 1 receptor (PTH1R). Developed by Chugai Pharmaceutical Co., Ltd., **PCO371** emerged from a cell-based functional screening program as a promising therapeutic candidate for hypoparathyroidism. Preclinical studies have demonstrated its potential to normalize serum calcium levels and modulate phosphate homeostasis in animal models of this condition, offering a potential alternative to current injectable therapies. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the unique mechanism of action of **PCO371**.

Introduction

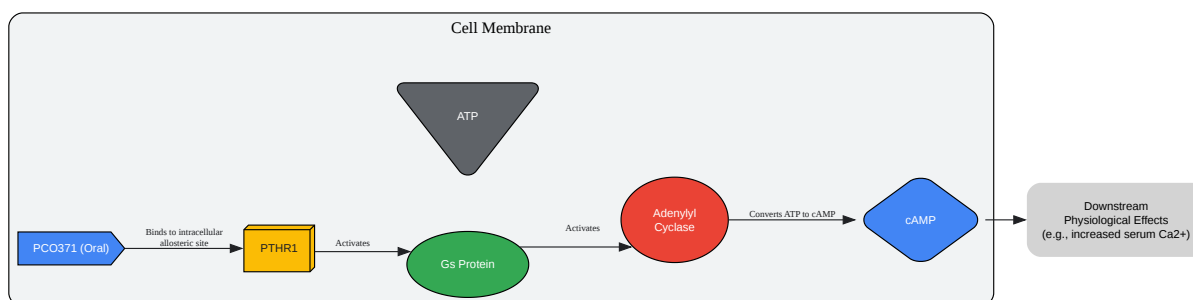
Hypoparathyroidism is an endocrine disorder characterized by deficient parathyroid hormone (PTH) production, leading to hypocalcemia and hyperphosphatemia. Standard treatment involves calcium and vitamin D supplementation, which can be challenging to manage and may lead to long-term complications. **PCO371** was developed to address the unmet need for an orally administered PTH replacement therapy. As a small molecule agonist of PTHR1, a Class B G-protein coupled receptor (GPCR), **PCO371** mimics the physiological effects of endogenous PTH.^{[1][2][3]}

Mechanism of Action

PCO371 exhibits a unique mechanism of action, functioning as a "molecular wedge."^[4] It binds to a novel allosteric site within the intracellular cavity of the PTHR1. This binding stabilizes the active conformation of the receptor, facilitating its interaction with the Gs protein.^{[4][5][6]} This intracellular binding mode is distinct from the orthosteric binding of endogenous PTH.

Notably, **PCO371** is a G-protein biased agonist.^{[5][6]} It preferentially activates the Gs protein signaling pathway, leading to the production of cyclic AMP (cAMP), while having a minimal effect on the β -arrestin signaling pathway.^{[5][7]} This biased agonism is thought to contribute to its therapeutic effects while potentially minimizing certain adverse effects associated with non-biased PTHR1 activation.

Signaling Pathway of PCO371 at PTHR1



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PCO371 activates the Gs-cAMP signaling pathway.

Preclinical Efficacy

In Vitro Studies

PCO371 has been shown to be a full agonist of the human PTHR1 (hPTHR1) in various in vitro assays.

Table 1: In Vitro Activity of **PCO371**

Assay	Cell Line	Receptor	Parameter	Value	Reference
cAMP Production	COS-7	hPTHR1	EC50	2.4 μ M	[1][8]
Phospholipase C Activity	COS-7	hPTHR1	EC50	17 μ M	[1][8]

PCO371 demonstrated selectivity for PTHR1, with no activity observed at the PTH type 2 receptor (PTHR2).[1][2]

In Vivo Studies in a Hypoparathyroidism Animal Model

The efficacy of **PCO371** in a model of hypoparathyroidism was evaluated in thyroparathyroidectomized (TPTX) rats.

Table 2: Effects of a Single Oral Dose of **PCO371** in TPTX Rats

Dose (mg/kg)	Peak Increase in Serum Calcium (mg/dL)	Time to Peak (hours)	Duration of Action (hours)	Reference
10	~2.5	4	> 8	[1]
30	~4.0	6	> 8	[1]

Oral administration of **PCO371** in TPTX rats resulted in a dose-dependent increase in serum calcium levels and a decrease in serum phosphate levels.[1][9] Importantly, these effects were sustained and achieved without an increase in urinary calcium excretion, a common side effect

of conventional therapies.[1][2] The in vivo effects of **PCO371** were observed to be more prolonged compared to injected PTH (1-34) or PTH (1-84).[10]

Pharmacokinetics in Rats

PCO371 exhibited good oral bioavailability in rats.

Table 3: Pharmacokinetic Parameters of **PCO371** in Normal Rats (Oral Administration)

Dose (mg/kg)	Cmax (ng/mL)	Tmax (hours)	T1/2 (hours)	Bioavailability	Reference
2	185	1.0	1.7	34%	[1]
10	1150	1.5	1.5	-	[1]

Experimental Protocols

In Vitro cAMP Production Assay

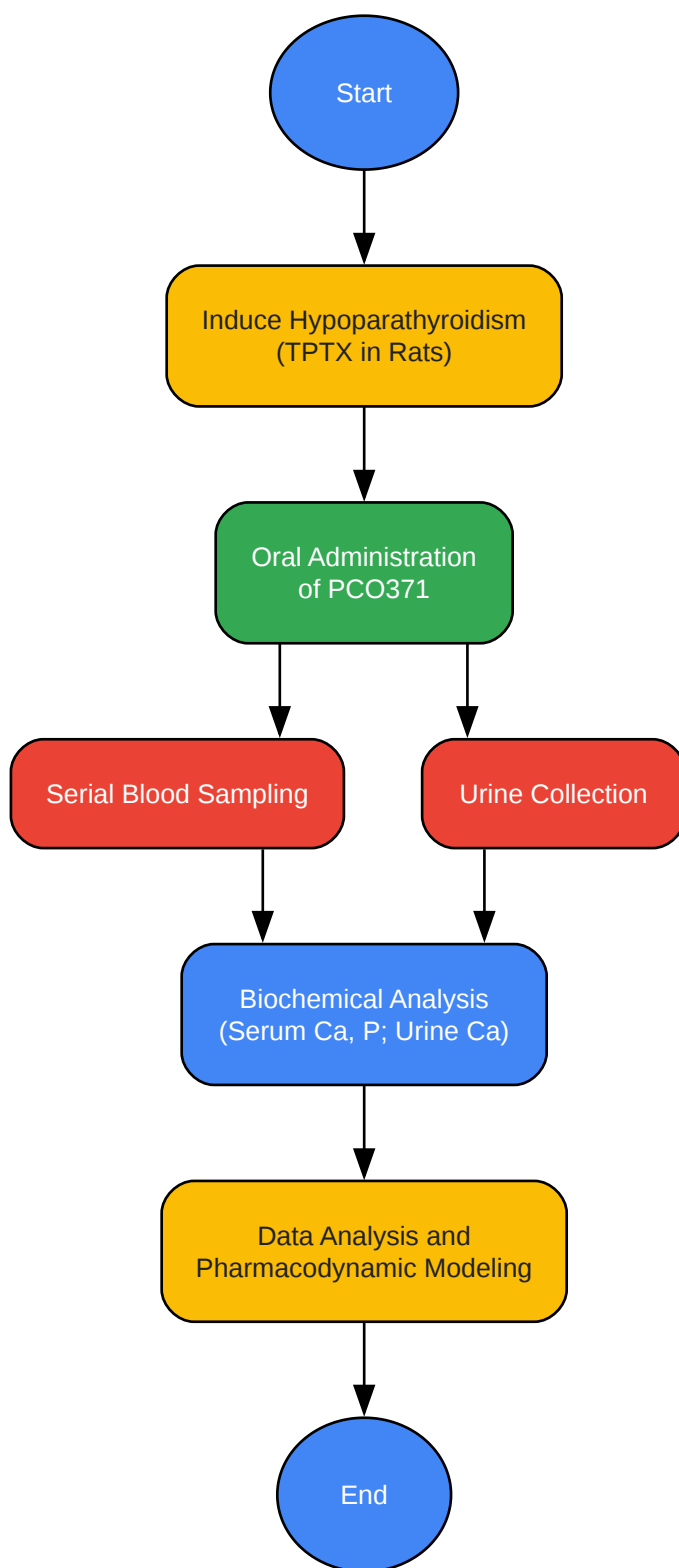
- Cell Line: COS-7 cells transiently transfected with a plasmid expressing human PTHR1.[1]
- Method: Transfected cells were incubated with varying concentrations of **PCO371** or a reference agonist (hPTH(1-34)).[3]
- Incubation: The incubation was carried out for 30 minutes.[11]
- Measurement: Intracellular cAMP levels were measured using a commercially available cAMP assay kit.
- Analysis: The concentration-response curves were generated, and the EC50 values were calculated.

In Vivo Hypocalcemia Model (TPTX Rats)

- Animal Model: Male Sprague-Dawley rats underwent thyroparathyroidectomy (TPTX) to induce hypocalcemia, serving as an animal model for hypoparathyroidism.[1][9]
- Drug Administration: **PCO371** was administered orally as a single dose.[1]

- Blood Sampling: Blood samples were collected serially from the jugular vein at various time points post-dosing.[\[12\]](#)
- Biochemical Analysis: Serum levels of calcium and phosphate were measured using standard biochemical analyzers.
- Urine Collection: Urine was collected to measure calcium excretion.[\[1\]](#)

Experimental Workflow for In Vivo Efficacy Study



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References

- 1. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. A promising small molecule binding pocket in class B GPCRs: expanding potential for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Lead Optimization and Avoidance of Reactive Metabolite Leading to PCO371, a Potent, Selective, and Orally Available Human Parathyroid Hormone Receptor 1 (hPTHr1) Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in understanding and managing hypoparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacodynamic model of parathyroid hormone modulation by a negative allosteric modulator of the calcium-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
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